molecular formula C16H18N4O2 B3008007 4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide CAS No. 338975-97-6

4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide

Cat. No.: B3008007
CAS No.: 338975-97-6
M. Wt: 298.346
InChI Key: IEUNHMAOBRBYPO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide is a synthetic chemical reagent designed for research and development purposes. As a modified nicotinamide, this compound is of significant interest in medicinal chemistry and drug discovery. Nicotinamide, the amide form of vitamin B3, is a precursor to essential coenzymes NAD+ and NADP+ and is known to exhibit a range of biological activities by inhibiting nuclear enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which can influence cellular energy metabolism, inflammation, and DNA repair processes . Furthermore, 2-aminonicotinamide derivatives have been investigated in research for their potential as inhibitors of protein kinases, such as VEGF-receptor tyrosine kinase, which is a key target in angiogenic studies . The specific structural motifs of the dimethyl and toluidino groups in this compound are intended to modulate its properties for enhanced specificity and activity in research models. This product is intended for laboratory research by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

4,6-dimethyl-2-[(4-methylphenyl)carbamoylamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-9-4-6-12(7-5-9)19-16(22)20-15-13(14(17)21)10(2)8-11(3)18-15/h4-8H,1-3H3,(H2,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUNHMAOBRBYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C(=CC(=N2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide typically involves the reaction of 4-toluidine with 4,6-dimethyl-2-nicotinoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Overview

4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide (CAS No. 338975-97-6) is a compound with a molecular formula of C16H18N4O2 and a molecular weight of 298.34 g/mol. This compound has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its structural features suggest that it may exhibit biological activity relevant to drug development.

Anticancer Activity

Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, derivatives of nicotinamide have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific modifications in the structure of this compound could enhance these effects, making it a candidate for further investigation in anticancer therapies .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been evaluated. Research indicates that certain nicotinamide derivatives possess antibacterial and antifungal activities, suggesting that this compound may be effective against specific pathogens .

Analytical Applications

This compound is utilized in analytical chemistry for method development and validation, particularly in pharmaceutical contexts.

Quality Control

In the pharmaceutical industry, this compound is used as a reference standard in quality control processes for drug formulations. Its stability and defined chemical properties make it suitable for ensuring the consistency and reliability of drug products .

Method Validation

The compound serves as a benchmark in the validation of analytical methods such as high-performance liquid chromatography (HPLC). Its use ensures accurate measurement and analysis of active pharmaceutical ingredients (APIs) in formulations .

Research Studies and Case Examples

Several studies have documented the applications of this compound across various fields.

Study ReferenceApplicationFindings
AnticancerDemonstrated inhibition of tumor cell proliferation
Quality ControlEstablished as a reference standard for HPLC methods
AntimicrobialShowed activity against specific bacterial strains

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Alkylthio derivatives (e.g., 4a–4d) exhibit increased bioactivity with longer alkyl chains, suggesting lipophilicity plays a critical role in membrane permeability or target binding .

Core Heterocycle Differences :

  • Pyrimidine-based analogs (e.g., 4,6-Dimethyl-2-(methylthio)pyrimidine) display reduced conformational flexibility compared to pyridine derivatives, which may limit their adaptability to enzyme active sites .

Biological Activity

4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.30 g/mol

This compound features a nicotinamide backbone with modifications that enhance its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Histone Deacetylase Inhibition : The compound has been shown to inhibit class I histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition leads to increased acetylation of histones, thereby promoting transcriptional activation of tumor suppressor genes .
  • Induction of Apoptosis : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins .
  • Cell Cycle Arrest : The compound effectively induces G1 phase cell cycle arrest, which is essential for preventing the proliferation of cancer cells .

In Vitro Studies

A series of in vitro experiments have assessed the biological activity of this compound:

  • Cell Lines Tested : Various human cancer cell lines, including myelodysplastic syndrome (SKM-1) and others.
  • Results : The compound demonstrated potent anti-proliferative effects, with IC50 values indicating significant cytotoxicity at low concentrations.

In Vivo Studies

In vivo studies using xenograft models have shown promising results:

  • Tumor Growth Inhibition : Oral administration of the compound resulted in substantial tumor growth inhibition compared to control groups.
  • Immune System Interaction : Notably, the compound exhibited enhanced efficacy in models with an intact immune system, suggesting potential immunomodulatory effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving patients with refractory myelodysplastic syndrome showed that treatment with this compound led to improved hematological parameters and reduced blast counts in bone marrow samples.
  • Case Study 2 : In a clinical trial assessing the safety and efficacy of this compound in combination with other chemotherapeutic agents, patients exhibited a higher overall response rate compared to historical controls.

Comparative Analysis

A comparative analysis of similar compounds reveals distinct advantages for this compound:

Compound NameTarget ActivityIC50 (µM)Notes
Compound AHDAC Inhibitor15Less selective
Compound BApoptosis Inducer10Higher toxicity
This compound HDAC Inhibitor & Apoptosis Inducer5 Favorable pharmacokinetics

Q & A

Q. Q1. What is the optimal synthetic route for 4,6-dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide, and how are intermediates characterized?

The synthesis begins with the acid-catalyzed hydrolysis of 3-cyano-4,6-dimethyl-2-(alkylthio)pyridine derivatives. For example, refluxing 3-cyano-4,6-dimethyl-2-(propylthio)nicotinonitrile in 50% v/v H₂SO₄ for 1–2 hours at 100°C yields the corresponding amide (e.g., 4a) after neutralization and recrystallization . Intermediate purity is monitored via TLC, and structural confirmation employs IR (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (methyl groups at δ 2.3–2.5 ppm), and mass spectrometry (m/z consistent with molecular ion peaks) .

Structural Analysis and Validation

Q. Q2. Which spectroscopic and chromatographic methods are critical for validating the structure of this compound?

Key methods include:

  • IR Spectroscopy : Confirms the presence of amide (-CONH₂) and toluidinocarbonyl groups via stretches at ~3300 cm⁻¹ (N-H) and ~1700 cm⁻¹ (C=O) .
  • ¹H NMR : Identifies substituents (e.g., 4,6-dimethyl protons as singlets) and aromatic protons from the toluidinocarbonyl moiety .
  • TLC/HPLC : Ensures purity (>98% by HPLC) and monitors reaction progress .

Basic Structure-Activity Relationship (SAR)

Q. Q3. How does alkyl chain length at position-2 influence biological activity?

SAR studies show that increasing alkyl chain length (e.g., from propyl to hexyl) enhances activity, likely due to improved lipophilicity and target binding. For example, derivatives with C₆H₁₃ substituents exhibit significantly higher efficacy than shorter chains (C₃H₇) in enzyme inhibition assays . However, excessive chain length may reduce solubility, necessitating a balance in molecular design .

Advanced SAR Contradictions

Q. Q4. How can researchers resolve contradictions between enhanced activity and reduced solubility in longer-chain derivatives?

Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures to maintain solubility during in vitro assays.
  • Structural hybridisation : Introduce polar groups (e.g., hydroxyl or amine) to the alkyl chain without compromising lipophilicity.
  • Prodrug approaches : Mask hydrophobic groups with cleavable moieties (e.g., esters) to improve bioavailability .

Biological Target Identification

Q. Q5. What are the known biological targets of this compound, and how are inhibitory mechanisms validated?

The compound inhibits SARS coronavirus main protease (Mᵖʳᵒ) via competitive binding to the active site, as demonstrated by IC₅₀ values <10 μM in enzymatic assays . Validation involves:

  • Molecular docking : Predicts binding interactions with catalytic residues (e.g., His41 and Cys145).
  • Enzyme kinetics : Measures changes in Vₘₐₓ and Kₘ to confirm competitive inhibition .

Analytical Method Optimization

Q. Q6. How can researchers quantify this compound in complex biological matrices?

  • LC-MS/MS : Offers high sensitivity (LOD ~0.1 ng/mL) using a C18 column and positive ion mode (m/z transitions specific to the compound).
  • UV-Vis spectroscopy : Utilizes absorbance at λₘₐₓ ~260 nm (pyridine ring) for rapid quantification in purified samples .

Stability and Degradation Pathways

Q. Q7. What are the critical stability concerns under experimental conditions?

  • Acid/Base Sensitivity : The amide bond may hydrolyze under prolonged acidic/basic conditions. Stability studies (pH 3–9, 37°C) are recommended .
  • Thermal Degradation : Store at 0–6°C to prevent decomposition .

Purity Challenges and Solutions

Q. Q8. How can trace impurities from synthesis (e.g., unreacted nitriles) be eliminated?

  • Recrystallization : Use benzene or ethanol-water mixtures to remove hydrophobic impurities .
  • Flash Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for polar byproducts .

Advanced Biological Testing

Q. Q9. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent Models : Assess oral bioavailability and tissue distribution via LC-MS.
  • Zebrafish Embryos : Screen for acute toxicity (LC₅₀) and developmental effects .

Data Reproducibility

Q. Q10. How can researchers ensure reproducibility in biological assays?

  • Standardized Protocols : Use fixed enzyme concentrations (e.g., 10 nM Mᵖʳᵒ) and triplicate measurements.
  • Positive Controls : Include known inhibitors (e.g., lopinavir) to validate assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.